molecular formula C11H9ClF4O3 B14065665 1-(2,5-Bis(difluoromethoxy)phenyl)-1-chloropropan-2-one

1-(2,5-Bis(difluoromethoxy)phenyl)-1-chloropropan-2-one

Cat. No.: B14065665
M. Wt: 300.63 g/mol
InChI Key: QBNACZAWWDAMMT-UHFFFAOYSA-N
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Description

1-(2,5-Bis(difluoromethoxy)phenyl)-1-chloropropan-2-one is a synthetic organic compound characterized by the presence of difluoromethoxy groups attached to a phenyl ring, along with a chloropropanone moiety

Preparation Methods

The synthesis of 1-(2,5-Bis(difluoromethoxy)phenyl)-1-chloropropan-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the difluoromethoxy phenyl intermediate: This step involves the reaction of a phenol derivative with difluoromethylating agents under controlled conditions to introduce the difluoromethoxy groups.

    Chloropropanone formation: The intermediate is then reacted with chlorinating agents to introduce the chloropropanone moiety, resulting in the final compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(2,5-Bis(difluoromethoxy)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

    Substitution reactions: The chlorine atom in the chloropropanone moiety can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols, depending on the reagents and conditions used.

    Coupling reactions: The phenyl ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and coupling catalysts such as palladium complexes. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

1-(2,5-Bis(difluoromethoxy)phenyl)-1-chloropropan-2-one has several scientific research applications:

    Medicinal chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.

    Materials science: Its unique chemical structure makes it a candidate for the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological studies: The compound can be used as a probe to study biochemical pathways and interactions due to its distinct chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,5-Bis(difluoromethoxy)phenyl)-1-chloropropan-2-one involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The difluoromethoxy groups can enhance binding affinity and specificity, while the chloropropanone moiety can participate in covalent interactions with target proteins. These interactions can modulate biological pathways and lead to desired therapeutic effects.

Comparison with Similar Compounds

1-(2,5-Bis(difluoromethoxy)phenyl)-1-chloropropan-2-one can be compared with similar compounds, such as:

    1-(2,5-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one: This compound has trifluoromethoxy groups instead of difluoromethoxy groups, which can affect its chemical reactivity and biological activity.

    1-(2,5-Dimethoxyphenyl)-1-chloropropan-2-one: The presence of methoxy groups instead of difluoromethoxy groups can lead to differences in electronic properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H9ClF4O3

Molecular Weight

300.63 g/mol

IUPAC Name

1-[2,5-bis(difluoromethoxy)phenyl]-1-chloropropan-2-one

InChI

InChI=1S/C11H9ClF4O3/c1-5(17)9(12)7-4-6(18-10(13)14)2-3-8(7)19-11(15)16/h2-4,9-11H,1H3

InChI Key

QBNACZAWWDAMMT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)OC(F)F)OC(F)F)Cl

Origin of Product

United States

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